Kentsin

概要

説明

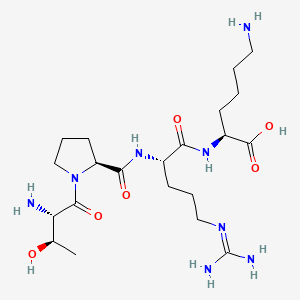

Kentsin is a naturally occurring compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. It is a member of the flavonoid family and is found in various plant species, including the Chinese herb, Isodon rubescensIt prevents the maturation of Graafian follicles, consequently inhibiting ovulation . Additionally, this compound has central opiate properties affecting gastrointestinal motility .

準備方法

Synthetic Routes and Reaction Conditions: Kentsin can be synthesized through peptide synthesis techniques, which involve the stepwise addition of amino acids to form the tetrapeptide sequence. The synthesis typically involves the use of protecting groups to prevent unwanted reactions and the activation of carboxyl groups to facilitate peptide bond formation. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide .

Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis using automated peptide synthesizers. The process includes the solid-phase synthesis method, where the peptide is assembled on a solid support, followed by cleavage and purification steps. The final product is obtained through high-performance liquid chromatography to ensure high purity .

化学反応の分析

Types of Reactions: Kentsin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form disulfide bonds between cysteine residues, which can affect its biological activity.

Reduction: Reduction reactions can break disulfide bonds, leading to changes in the peptide’s conformation and activity.

Substitution: this compound can undergo substitution reactions where specific amino acids are replaced with other amino acids to modify its properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol or beta-mercaptoethanol under reducing conditions.

Substitution: Amino acid derivatives and coupling reagents under controlled pH and temperature.

Major Products Formed:

Oxidation: Disulfide-linked this compound.

Reduction: Reduced form of this compound with free thiol groups.

Substitution: Modified this compound with altered amino acid sequences.

科学的研究の応用

Kentsin has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in inhibiting ovulation and its effects on gastrointestinal motility.

Medicine: Explored for its potential as a contraceptive agent and its analgesic properties.

Industry: Utilized in the development of peptide-based drugs and therapeutic agents

作用機序

Kentsin exerts its effects through multiple mechanisms:

Contraceptive Action: this compound prevents the maturation of Graafian follicles, inhibiting ovulation by interfering with the hormonal regulation of the reproductive cycle.

Gastrointestinal Motility: this compound has central opiate properties that affect gastrointestinal motility by interacting with opioid receptors in the central nervous system.

Analgesic Effects: this compound produces analgesia by modulating pain perception pathways in the central nervous system.

類似化合物との比較

Kentsin is unique compared to other similar compounds due to its specific sequence and biological activities. Similar compounds include:

Tuftsin: Another tetrapeptide with immunomodulatory properties.

Enkephalins: Peptides with opioid-like effects on pain perception.

Dynorphins: Peptides that modulate pain and stress responses.

This compound stands out due to its dual role as a contraceptive agent and its effects on gastrointestinal motility, making it a valuable compound for various research applications .

特性

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40N8O6/c1-12(30)16(23)19(33)29-11-5-8-15(29)18(32)27-13(7-4-10-26-21(24)25)17(31)28-14(20(34)35)6-2-3-9-22/h12-16,30H,2-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26)/t12-,13+,14+,15+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTAMFXXAGYBAQL-YXMSTPNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40N8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50205321 | |

| Record name | Kentsin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Kentsin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005776 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

56767-30-7 | |

| Record name | Kentsin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056767307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kentsin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Kentsin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005776 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

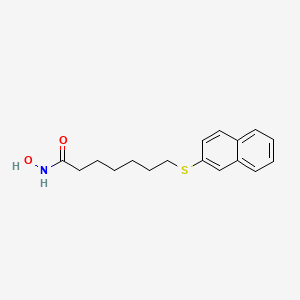

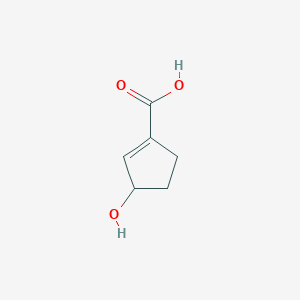

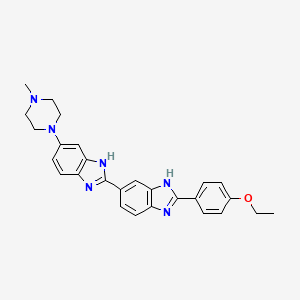

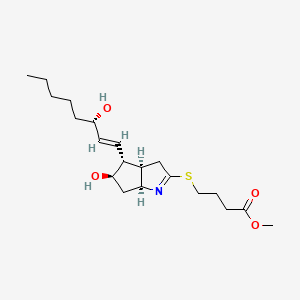

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

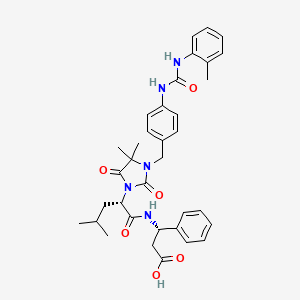

Feasible Synthetic Routes

Q1: Does Kentsin exert its effects through opioid receptors?

A1: While this compound demonstrates some opioid-like influences, particularly on gastrointestinal motility [], research suggests that it does not achieve these effects by directly binding to opioid receptors []. The exact mechanism by which this compound exerts its effects remains an area of active research.

Q2: Are there any known enzymes that can degrade this compound?

A2: Research indicates that dipeptidyl peptidase IV, an enzyme found abundantly in the human placenta, can cleave this compound []. This enzyme exhibits broad substrate specificity, targeting peptides with a free N-terminal amino group and Proline, Hydroxyproline, or Alanine in the second position []. Additionally, aminopeptidase P from human leukocytes has been shown to cleave this compound []. This enzyme specifically cleaves N-terminal residues from peptides with Xaa-Pro sequences, further highlighting potential pathways for this compound degradation [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-benzothiophen-2-yl)-4-[(2-chloro-6-fluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B1673322.png)